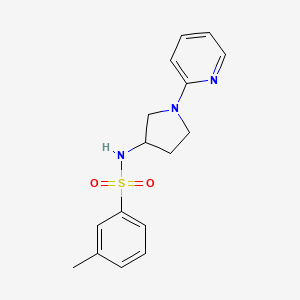

3-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide” appears to contain several functional groups including a pyridine ring, a pyrrolidine ring, a benzenesulfonamide group, and a methyl group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . Unfortunately, without specific data on “3-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide”, I can’t provide a detailed molecular structure analysis.Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, the pyridine ring in the compound can participate in electrophilic substitution reactions, while the benzenesulfonamide group can undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, depend on its molecular structure. For example, the presence of a pyridine ring could increase the compound’s solubility in polar solvents .Scientific Research Applications

Metal Coordination and Supramolecular Structures

Research on N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide, benzenesulfonamide, and toluenesulfonamide has highlighted their potential as ligands for metal coordination. The structural variations among these compounds influence their supramolecular arrangements, hydrogen bonding, and intermolecular π-π stacking interactions. Such characteristics are crucial for the design and development of metal-organic frameworks (MOFs) and coordination polymers with applications in catalysis, gas storage, and separation technologies (Danielle L Jacobs, B. Chan, & Abby R. O'Connor, 2013).

HIV-1 Infection Prevention

Compounds with the methylbenzenesulfonamide motif, including derivatives synthesized for targeting HIV-1 infection, have shown potential as small molecular antagonists. These compounds can be utilized in developing prevention strategies against HIV-1, contributing to the ongoing efforts in antiviral drug development (Cheng De-ju, 2015).

Carbonic Anhydrase Inhibition

The synthesis and testing of methylated and halogenated benzenesulfonamides as inhibitors for human carbonic anhydrase (CA) isoforms highlight the potential of such compounds in therapeutic applications. Specific modifications to the benzenesulfonamide ring structure can increase binding affinity and selectivity towards certain CA isoforms, which is valuable for designing inhibitors targeting diseases where CAs are implicated, such as glaucoma, epilepsy, and cancer (Irena Vaškevičienė et al., 2019).

Antimicrobial Activity

N-pyridin-3-yl-benzenesulfonamide and its derivatives have been synthesized and tested for antimicrobial activity. Their effectiveness against various Gram-positive and Gram-negative bacteria indicates their potential as antimicrobial agents. This opens avenues for the development of new antibacterial drugs to combat resistant bacterial strains (A.O. Ijuomah, D. C. Ike, & M. Obi, 2022).

Transfer Hydrogenation and Catalytic Applications

The development of Cp*Ir(pyridinesulfonamide)Cl pre-catalysts for the transfer hydrogenation of ketones showcases the role of sulfonamide derivatives in catalysis. These findings can be applied in the synthesis of pharmaceuticals and fine chemicals, where efficient and selective hydrogenation reactions are crucial (A. Ruff, C. Kirby, B. Chan, & Abby R. O'Connor, 2016).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes

Mode of Action

The exact mode of action of this compound is currently unknown. The interaction of the compound with its targets and the resulting changes would depend on the specific targets it binds to. For instance, if the compound inhibits an enzyme, it could prevent the enzyme from catalyzing its reaction, leading to a decrease in the production of certain biochemicals .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Based on the compound’s structure, it could potentially interact with various biochemical pathways, influencing cellular processes .

Pharmacokinetics

These properties would determine the bioavailability of the compound, i.e., the proportion of the compound that enters circulation when introduced into the body and is able to have an active effect .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits a key enzyme in a cellular pathway, it could lead to a decrease in the production of certain biochemicals, affecting cellular functions .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s ability to bind to its targets .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-13-5-4-6-15(11-13)22(20,21)18-14-8-10-19(12-14)16-7-2-3-9-17-16/h2-7,9,11,14,18H,8,10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQTYIVZFCZOJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2CCN(C2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(1,3-benzodioxol-5-yl)-2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2763630.png)

![4-[4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2763636.png)

![1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2763637.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2763640.png)

![1-(1-Methyl-1H-pyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2763644.png)

![1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2763647.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2763651.png)